molecular formula C19H17N3O4 B11426150 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11426150
M. Wt: 351.4 g/mol
InChI Key: QYGABUAXVDWPSU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkyl halide.

    Construction of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final coupling of the benzodioxole and pyrazole moieties can be achieved using standard amide bond formation techniques, such as the use of carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its combination of a benzodioxole ring, a methoxyphenyl group, and a pyrazole carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-24-14-5-3-13(4-6-14)15-9-16(22-21-15)19(23)20-10-12-2-7-17-18(8-12)26-11-25-17/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

QYGABUAXVDWPSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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